molecular formula C7H7NO B12909447 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one CAS No. 82450-02-0

3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one

Cat. No.: B12909447
CAS No.: 82450-02-0
M. Wt: 121.14 g/mol
InChI Key: WXCVAKPVFPOUQO-UHFFFAOYSA-N
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Description

3-Azabicyclo[420]octa-1(6),4-dien-2-one is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be achieved through various synthetic routes. One common method involves the Ugi multicomponent reaction, which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired bicyclic structure . This reaction is typically carried out under mild conditions, making it an efficient and versatile approach.

Another method involves the photochemical transformation of enone-olefin systems. This approach utilizes [2+2] cycloaddition reactions to construct the bicyclic framework . The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Ugi multicomponent reaction, due to its efficiency and mild conditions, is particularly suitable for large-scale production. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Comparison with Similar Compounds

3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Biological Activity

3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one, a bicyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H7_7NO
  • Molecular Weight : 121.137 g/mol
  • CAS Number : 82450-02-0

Synthesis

The synthesis of this compound typically involves cycloaddition reactions or photochemical methods. For instance, the generation of related bicyclic compounds has been documented through photochemical irradiation of dihydropyridine derivatives, suggesting versatile synthetic pathways that could be adapted for this compound .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several key areas of interest:

Antimicrobial Activity

Research indicates that compounds within the azabicyclo family exhibit significant antimicrobial properties. For example, derivatives have shown efficacy against various strains of bacteria and fungi, suggesting that this compound may possess similar capabilities .

Antiparasitic Activity

A notable study highlighted the antiprotozoal activity of related bicyclic compounds against Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei, responsible for sleeping sickness . These findings suggest that this compound could be a candidate for further investigation in antiparasitic drug development.

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interfere with cellular processes in target organisms, potentially disrupting metabolic pathways essential for survival . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Case Studies and Research Findings

A review of the literature reveals several case studies that underscore the biological relevance of this compound:

StudyFindings
Kaneko et al., 1982Investigated various azabicyclic compounds and reported on their pharmacological activities, including potential antitumor effects .
Fahrenhorst-Jones et al., 2022Discussed the photochemical generation of azabicyclic derivatives and their implications for drug design .
PubChem DatabaseCompiled data on various derivatives and their biological activities, emphasizing the need for further research into their pharmacological profiles .

Properties

CAS No.

82450-02-0

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

3-azabicyclo[4.2.0]octa-1(6),4-dien-2-one

InChI

InChI=1S/C7H7NO/c9-7-6-2-1-5(6)3-4-8-7/h3-4H,1-2H2,(H,8,9)

InChI Key

WXCVAKPVFPOUQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CNC2=O

Origin of Product

United States

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